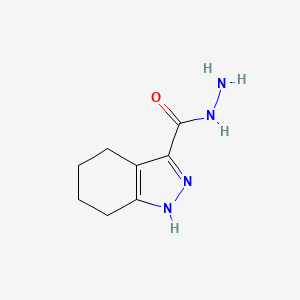

4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c9-10-8(13)7-5-3-1-2-4-6(5)11-12-7/h1-4,9H2,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZXELLVAZIFCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366972 | |

| Record name | 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90434-92-7 | |

| Record name | 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. This document details the synthetic pathway, presents available physicochemical data, and discusses the potential biological significance of this molecule within the broader context of indazole-based therapeutic agents.

Synthesis

The synthesis of this compound is achieved through a two-step process commencing from commercially available starting materials. The initial step involves the formation of the core tetrahydroindazole ring system, followed by the conversion of a carboxylate functional group into the desired carbohydrazide.

Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

The precursor, ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, is synthesized from cyclohexanone. While multiple synthetic routes exist, a common method involves the reaction of cyclohexanone with a glyoxylate derivative followed by cyclization with hydrazine.

Synthesis of this compound

The target compound is synthesized by the hydrazinolysis of the corresponding ethyl ester. This reaction involves the treatment of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate with hydrazine hydrate in a suitable solvent, typically ethanol, under reflux conditions.[1]

Experimental Protocol:

A solution of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (1 equivalent) in ethanol is treated with an excess of hydrazine hydrate. The reaction mixture is heated to reflux and maintained at this temperature for a period of 4 to 24 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified, typically by recrystallization, to yield this compound.

Synthetic Workflow:

Caption: Synthetic route to this compound.

Characterization

While a detailed experimental characterization of this compound is not extensively reported in the available literature, its physicochemical properties can be inferred from its precursors and related indazole derivatives.

Table 1: Physicochemical Data of this compound and its Precursor

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | C₁₀H₁₄N₂O₂ | 194.23 | 4492-02-8 |

| This compound | C₈H₁₂N₄O | 180.21 | 90434-92-7 |

-

¹H NMR Spectroscopy: To confirm the presence and connectivity of protons in the tetrahydroindazole ring and the carbohydrazide moiety.

-

¹³C NMR Spectroscopy: To identify the carbon skeleton of the molecule.

-

IR Spectroscopy: To detect the characteristic vibrational frequencies of functional groups such as N-H (amine and amide), C=O (amide), and C=N bonds.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.

For reference, the spectral data for a related compound, 1H-indazole-3-carbohydrazide , is presented in Table 2.

Table 2: Spectral Data for 1H-Indazole-3-carbohydrazide Derivatives

| Derivative | ¹H NMR (DMSO-d₆, δ ppm) | IR (KBr, νₘₐₓ cm⁻¹) | MS (m/z) | Reference |

| N'-(4-chlorobenzoyl)-1H-indazole-3-carbohydrazide | 7.28 (t, 1H), 7.44 (t, 1H), 7.65 (m, 3H), 7.99 (d, 2H), 8.12 (d, 1H), 10.45 (s, 1H), 10.52 (s, 1H), 13.9 (s, 1H) | 3366, 3227, 1614, 1568, 1483, 1238, 741 | 314.82, 315.82 (M+H)⁺ | [2] |

| N'-(6-chloronicotinoyl)-1H-indazole-3-carbohydrazide | 7.28 (t, 1H), 7.44 (t, 1H), 7.65-7.77 (m, 2H), 8.13 (d, 1H), 8.35 (dd, 1H), 8.95 (s, 1H), 10.5 (s, 1H), 10.8 (s, 1H), 13.9 (s, 1H) | 3251, 3148, 1674, 1647, 1588, 1456, 1246 | 316.32, 317.22 (M+H)⁺ | [2] |

Biological Context and Potential Applications

Indazole-containing compounds are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities. These activities include anti-inflammatory, antitumor, and antimicrobial properties.

The carbohydrazide moiety in the target molecule serves as a versatile pharmacophore and a synthetic handle for the generation of diverse derivatives, such as hydrazones, which have been explored for their therapeutic potential.

While specific biological targets for this compound have not been explicitly identified in the reviewed literature, the indazole scaffold is a known component of various kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Therefore, it is plausible that this compound and its derivatives could exhibit inhibitory activity against certain kinases.

Potential Signaling Pathway Inhibition:

Caption: Generalized kinase signaling pathway potentially inhibited by indazole derivatives.

References

A Technical Guide to 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its indazole core, fused with a cyclohexyl moiety, and the reactive carbohydrazide group make it a versatile intermediate in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and a discussion of its applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

Physicochemical Properties

While this compound is a commercially available compound, detailed experimental data on some of its physicochemical properties are not extensively reported in peer-reviewed literature, likely due to its primary role as a synthetic intermediate. The available data is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₄O | [1][2] |

| Molecular Weight | 180.21 g/mol | [1][2] |

| CAS Number | 90434-92-7 | [1][2] |

| Melting Point | 176-179 °C | [3] |

| Predicted Density | 1.331±0.06 g/cm³ | [3] |

| Appearance | White solid | [1] |

| Storage Conditions | 2-8°C, sealed, dry, light-proof | [3] |

Synthesis and Experimental Protocols

The most common and direct method for the synthesis of this compound involves the hydrazinolysis of its corresponding ethyl ester.

Experimental Protocol: Synthesis from Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

This protocol is adapted from a general procedure described for the synthesis of related hydrazides[1].

Materials:

-

Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

-

Hydrazine hydrate (excess)

-

Ethanol

-

Ethyl acetate

-

Water

Procedure:

-

A solution of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (1 equivalent) in ethanol is prepared in a round-bottom flask.

-

An excess of hydrazine hydrate (e.g., 7 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and maintained for 24 hours.

-

After the reaction is complete, the ethanol is removed by evaporation under reduced pressure.

-

The resulting precipitate is collected by filtration.

-

The solid is washed with ethyl acetate and water to remove impurities.

-

The final product, this compound, is obtained as a white solid. A yield of 64% has been reported for a similar process[1].

Applications in Drug Discovery

The primary utility of this compound lies in its role as a versatile scaffold for the synthesis of a diverse range of bioactive compounds. The carbohydrazide moiety is a key functional group that readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, which are themselves a class of compounds with significant pharmacological interest.

Role as a Precursor for Bioactive Molecules

The general workflow for utilizing this compound in drug discovery is outlined below. The initial synthesis of the carbohydrazide is followed by its reaction with various aldehydes or ketones to generate a library of hydrazone derivatives. These derivatives can then be screened for biological activity.

Kinase Inhibitors

The indazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors[5][6]. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Derivatives of 4,5,6,7-tetrahydro-1H-indazole have been investigated as potential kinase inhibitors[6][7]. The carbohydrazide functional group can be modified to introduce various substituents that can interact with the ATP-binding site of kinases.

Antimicrobial Agents

Hydrazones derived from various carbohydrazides are known to possess a broad spectrum of antimicrobial activities[7]. The reaction of this compound with different aromatic or heterocyclic aldehydes can lead to the generation of novel hydrazones with potential antibacterial and antifungal properties. The indazole nucleus itself contributes to the overall biological activity of these derivatives.

Signaling Pathways of Indazole Derivatives

While specific signaling pathway modulation by this compound has not been documented, its derivatives are known to target key signaling pathways implicated in cancer and other diseases. For instance, many indazole-based kinase inhibitors target pathways involving receptor tyrosine kinases (RTKs), serine/threonine kinases, and cycline-dependent kinases (CDKs), which are central to cell cycle progression, proliferation, and survival.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of its carbohydrazide moiety allow for the facile generation of diverse libraries of compounds. While the physicochemical and biological properties of the parent compound itself are not extensively detailed in the literature, its utility as a scaffold for the development of potent kinase inhibitors and antimicrobial agents is well-recognized. Further exploration of derivatives based on this core structure holds significant promise for the discovery of novel therapeutic agents.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 90434-92-7 [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnrjournal.com [pnrjournal.com]

Technical Guide: Spectroscopic and Synthetic Profile of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the heterocyclic compound 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide. This molecule is of interest to medicinal chemists and drug discovery professionals as a versatile intermediate in the synthesis of various bioactive molecules, particularly kinase inhibitors and neuroactive agents.

Spectroscopic Data

Predicted Spectroscopic Characteristics

| Spectroscopy | Predicted Features |

| ¹H NMR | Signals corresponding to the four methylene groups (-CH₂-) of the tetrahydro-indazole ring, likely appearing as multiplets in the aliphatic region. Protons of the N-H groups (indazole NH and hydrazide -NHNH₂) would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration. |

| ¹³C NMR | Resonances for the four distinct methylene carbons of the saturated ring. Signals for the carbons of the indazole core, including the C=N and C-C bonds within the pyrazole ring, and a downfield signal for the carbonyl carbon of the hydrazide group. |

| IR (Infrared) | Characteristic absorption bands for N-H stretching of the indazole and hydrazide groups. A strong absorption band for the C=O (amide I) stretching of the carbohydrazide. C-H stretching and bending vibrations for the aliphatic methylene groups. |

| Mass Spec. | The molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₈H₁₂N₄O). Fragmentation patterns would likely involve the loss of the hydrazide moiety and cleavage of the tetrahydro-indazole ring. |

Synthesis of this compound

The primary synthetic route to this compound involves the hydrazinolysis of the corresponding ethyl ester, ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.

Experimental Protocol

A general and effective procedure for the synthesis is described in patent literature[1]. The following protocol is adapted from this source.

Materials:

-

Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

-

Hydrazine hydrate

-

Ethanol

-

Ethyl acetate

-

Water

Procedure:

-

A mixture of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (1.0 equivalent) and an excess of hydrazine hydrate (approximately 7.0 equivalents) is prepared in ethanol.

-

The reaction mixture is heated to reflux and maintained at this temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the ethanol is removed under reduced pressure (rotary evaporation).

-

The resulting precipitate is collected by filtration.

-

The collected solid is washed sequentially with ethyl acetate and water to remove unreacted starting materials and impurities.

-

The final product, this compound, is obtained as a solid. The reported yield for this reaction is approximately 64%[1].

DOT Script of the Synthesis Workflow:

Caption: Synthetic workflow for this compound.

Logical Relationship of Spectroscopic Analysis

The characterization of the synthesized this compound would follow a logical workflow to confirm its structure and purity.

DOT Script of the Analytical Workflow:

Caption: Logical workflow for the spectroscopic analysis of the synthesized compound.

Conclusion

This compound serves as a valuable building block in medicinal chemistry. While detailed, publicly available spectroscopic data remains to be published in peer-reviewed journals, its synthesis is achievable through a straightforward hydrazinolysis of the corresponding ethyl ester. This guide provides the currently available information to support researchers in the synthesis and potential characterization of this compound. It is recommended that any newly synthesized batch of this compound be thoroughly characterized using modern spectroscopic techniques to confirm its identity and purity.

References

Crystal Structure Analysis of 4,5,6,7-Tetrahydro-1H-Indazole Derivatives: A Technical Guide for Drug Development Professionals

Introduction

Derivatives of 4,5,6,7-tetrahydro-1H-indazole represent a significant class of heterocyclic compounds in medicinal chemistry and drug discovery. Their unique structural features and diverse biological activities have positioned them as promising scaffolds for the development of novel therapeutics. This technical guide provides an in-depth analysis of the crystal structures of these derivatives, offering valuable insights for researchers, scientists, and professionals involved in drug development. Understanding the three-dimensional arrangement of atoms in these molecules is paramount for structure-activity relationship (SAR) studies, lead optimization, and the rational design of more potent and selective drug candidates. This document outlines the experimental protocols for their synthesis and crystallographic analysis and explores their interaction with key biological targets, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.

Data Presentation: Crystallographic Data of Selected Derivatives

The following tables summarize the key crystallographic data for two exemplary 4,5,6,7-tetrahydro-1H-indazole derivatives, providing a basis for structural comparison.

Table 1: Crystal Data and Structure Refinement for (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one [1][2]

| Parameter | Value |

| Empirical formula | C₂₀H₁₅ClN₂O |

| Formula weight | 334.79 |

| Temperature (K) | 293 |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 30.4808 (16) |

| b (Å) | 8.6604 (5) |

| c (Å) | 13.0789 (7) |

| β (°) | 115.071 (2) |

| Volume (ų) | 3358.4 (3) |

| Z | 8 |

| Density (calculated) (Mg/m³) | 1.324 |

| Absorption coefficient (mm⁻¹) | 0.23 |

| F(000) | 1392 |

| Theta range for data collection (°) | 3.2 to 25.5 |

| Final R indices [I>2sigma(I)] | R₁ = 0.053, wR₂ = 0.149 |

| R indices (all data) | R₁ = 0.081, wR₂ = 0.171 |

Table 2: Crystal Data and Structure Refinement for (E)-5-(4-methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one [3]

| Parameter | Value |

| Empirical formula | C₂₁H₁₈N₂O |

| Formula weight | 314.38 |

| Temperature (K) | 293 |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 30.843 (3) |

| b (Å) | 8.7177 (5) |

| c (Å) | 13.0031 (10) |

| β (°) | 115.348 (3) |

| Volume (ų) | 3158.4 (5) |

| Z | 8 |

| Density (calculated) (Mg/m³) | 1.321 |

| Absorption coefficient (mm⁻¹) | 0.08 |

| F(000) | 1328 |

| Theta range for data collection (°) | 2.9 to 25.5 |

| Final R indices [I>2sigma(I)] | R₁ = 0.049, wR₂ = 0.133 |

| R indices (all data) | R₁ = 0.078, wR₂ = 0.151 |

Experimental Protocols

This section details the methodologies for the synthesis and crystal structure determination of 4,5,6,7-tetrahydro-1H-indazole derivatives, based on reported procedures.

Synthesis and Crystallization

The synthesis of the title compounds generally involves a Claisen-Schmidt condensation reaction.

Synthesis of (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one:

A mixture of 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one (1 mmol) and 4-chlorobenzaldehyde (1 mmol) is dissolved in ethanol.[1][4] To this solution, sodium hydroxide is added, and the resulting mixture is stirred at room temperature for one hour.[1][4] The precipitate of (E)-5-(4-chlorobenzylidene)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is then filtered off.[1][4] Colorless crystals suitable for X-ray diffraction are obtained by recrystallization from ethanol.[1][4]

Synthesis of (E)-5-(4-methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one:

1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one (1 mmol) and 4-methylbenzaldehyde (1 mmol) are dissolved in ethanol, followed by the addition of alcoholic sodium hydroxide.[3] The mixture is stirred at room temperature for one hour, leading to the formation of a precipitate.[3] The product, (E)-5-(4-methylbenzylidene)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one, is filtered, dried, and recrystallized from ethanol to yield crystals suitable for analysis.[3]

X-ray Crystallography

The determination of the crystal structure is a critical step in understanding the molecular geometry and intermolecular interactions.

Data Collection:

Single-crystal X-ray diffraction data are collected on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). The data collection is typically performed at room temperature (293 K).

Structure Solution and Refinement:

The crystal structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

The following workflow illustrates the general process of crystal structure determination.

Signaling Pathway Inhibition

Derivatives of 4,5,6,7-tetrahydro-1H-indazole have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[5] One of the critical pathways targeted by these compounds is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[6]

The JAK/STAT signaling cascade is initiated by the binding of cytokines to their specific receptors on the cell surface.[7] This binding event leads to the dimerization of the receptor and the subsequent activation of associated JAKs through trans-phosphorylation.[7] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[7] Upon recruitment to the receptor, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and immune responses.[7]

Dysregulation of the JAK/STAT pathway is implicated in various cancers and inflammatory diseases.[8][9] Tetrahydro-1H-indazole derivatives can act as ATP-competitive inhibitors of JAKs, blocking the phosphorylation cascade and subsequent downstream signaling.

The following diagram illustrates the canonical JAK/STAT signaling pathway and the point of inhibition by 4,5,6,7-tetrahydro-1H-indazole derivatives.

The crystal structure analysis of 4,5,6,7-tetrahydro-1H-indazole derivatives provides invaluable information for the design and development of novel therapeutic agents. The detailed structural data, coupled with a clear understanding of their synthesis and biological mechanism of action, empowers drug development professionals to optimize these promising scaffolds for enhanced efficacy and selectivity. The ability of these compounds to inhibit key signaling pathways, such as the JAK/STAT cascade, highlights their potential in treating a range of diseases, including cancer and inflammatory disorders. Further exploration of the vast chemical space around the tetrahydro-1H-indazole core is warranted to unlock its full therapeutic potential.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole | RUO [benchchem.com]

- 6. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule drug discovery targeting the JAK-STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Novel Tetrahydro-1H-indazole-3-carbohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of novel tetrahydro-1H-indazole-3-carbohydrazide derivatives. The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1] This guide focuses on the specific subset of tetrahydro-1H-indazole-3-carbohydrazides, summarizing key quantitative data, outlining detailed experimental protocols, and visualizing critical workflows and biological pathways.

Synthesis of Tetrahydro-1H-indazole-3-carbohydrazide Derivatives

The core structure, 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide, serves as a crucial intermediate for the synthesis of a diverse library of derivatives. The general synthetic pathway typically begins with the esterification of a commercially available starting material, followed by hydrazinolysis to yield the carbohydrazide intermediate. This intermediate can then be coupled with various aromatic or heterocyclic acids, aldehydes, or other electrophiles to produce the final target compounds.[2][3]

A representative synthetic workflow is illustrated below.

Biological Activities

Derivatives of the indazole carbohydrazide scaffold have been evaluated for a range of biological activities. The introduction of various substituents allows for the modulation of potency and selectivity against different biological targets.

Numerous indazole derivatives have demonstrated significant antitumor activity against a panel of human cancer cell lines.[4] While specific data for tetrahydro-1H-indazole-3-carbohydrazide derivatives is emerging, closely related 1H-indazole-3-amine and other indazole analogs show potent cytotoxic effects, often through the induction of apoptosis.[5][6] For instance, certain derivatives have been shown to inhibit the proliferation of chronic myeloid leukemia (K562), lung (A549), prostate (PC-3), and hepatoma (HepG2) cell lines.[4]

One prominent derivative, compound 6o (an 1H-indazole-3-amine derivative), exhibited a potent inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and showed high selectivity over normal HEK-293 cells (IC50 = 33.2 µM).[4][5][6] The mechanism is believed to involve the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway.[6][7]

Table 1: Anticancer Activity of Representative Indazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5k | Hep-G2 | 3.32 | [4] |

| 6o | K562 | 5.15 | [4][6] |

| 6o | HEK-293 (Normal) | 33.2 | [4][6] |

| 109 | EGFR T790M | 0.0053 | [1] |

| 109 | EGFR Kinase | 0.0083 |[1] |

The proposed mechanism of apoptosis induction by some anticancer indazole derivatives is outlined below.

Hydrazide-containing compounds are well-known for their antimicrobial properties. Indazole carbohydrazides and their cyclized derivatives, such as 1,3,4-oxadiazoles, have been tested against various bacterial and fungal strains.[8][9] Some derivatives show good activity against Gram-positive bacteria, while others display a broad spectrum of activity.[8]

Table 2: Antimicrobial Activity of Representative Hydrazide Derivatives

| Compound ID | Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Compound 4 | Gram (+/-) | Broad Spectrum | Potent Activity | [8] |

| Compound 5 | Gram (+/-) | Broad Spectrum | Potent Activity | [8] |

| Compound 22b/c | Bacillus subtilis | MIC | 0.78 µg/mL | [9] |

| Compound 22a | Staphylococcus aureus | MIC | 1.56 µg/mL |[9] |

The indazole scaffold is a key component in many enzyme inhibitors.[1] Specific derivatives of 1H-indazole-3-carboxamides have been identified as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a target implicated in type-2 diabetes and neurological disorders.[10] Furthermore, indazole-thiadiazole hybrids have shown potent dual inhibitory activity against thymidine phosphorylase and α-glucosidase, highlighting their potential in cancer and diabetes treatment.[11]

Table 3: Enzyme Inhibition by Representative Indazole Derivatives

| Derivative Class | Target Enzyme | Activity Metric | Result (IC50) | Reference |

|---|---|---|---|---|

| Indazole-thiadiazole | Thymidine Phosphorylase | IC50 | 6.29 - 17.65 µM | [11] |

| Indazole-thiadiazole | α-Glucosidase | IC50 | Varies (Potent) | [11] |

| 1H-Indazole-3-carboxamides | GSK-3β | pIC50 | 4.9 - 5.5 | [10] |

| Benzimidazole-indazole | H+/K+-ATPase | Inhibition | Dose-dependent |[12] |

Experimental Protocols

Detailed and reproducible experimental methods are critical for the validation of biological activity. The following sections provide generalized protocols based on common practices in the literature for the synthesis and evaluation of indazole derivatives.

This protocol is adapted from the synthesis of related aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives.[13]

-

Solubilization : Dissolve 1H-Indazole-3-carboxylic acid hydrazide (1 equivalent) in dimethylformamide (DMF).

-

Activation : To the solution, add HATU (1 equivalent), the desired substituted aryl acid (1 equivalent), and DIPEA (2 equivalents).

-

Reaction : Stir the mixture at room temperature for 2-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up : Upon completion, pour the reaction mixture into ice-cold water.

-

Isolation : Collect the precipitated solid by filtration, wash thoroughly with water, and dry under a vacuum.

-

Purification : Recrystallize the crude product from a suitable solvent system (e.g., Ethanol/DMF) to yield the pure final compound.[13]

-

Characterization : Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cytotoxicity.[4]

-

Cell Culture : Culture human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) in appropriate media supplemented with fetal bovine serum and antibiotics.[4]

-

Seeding : Seed the cells into 96-well plates at a specified density and allow them to adhere for 24 hours.

-

Treatment : Treat the cells with a range of concentrations of the synthesized indazole derivatives (e.g., 0.625 to 10 µM) for 48 hours. Use a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[4]

-

MTT Addition : After the treatment period, add MTT solution to each well and incubate for an additional 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Measurement : Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis : Calculate the percentage of cell viability inhibition relative to the vehicle control and determine the IC50 value (the concentration required to inhibit 50% of cell proliferation) for each compound.[4]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation : Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) in a suitable broth.

-

Serial Dilution : Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.

-

Inoculation : Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation : Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | MDPI [mdpi.com]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]

- 6. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Enigmatic Core: A Technical Guide to the Anticipated Mechanism of Action of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide represents a foundational scaffold in medicinal chemistry. While direct, in-depth studies on the specific mechanism of action of this core molecule are not extensively documented in publicly available literature, a wealth of research on its derivatives provides a strong basis for predicting its biological potential and guiding future research. This technical guide synthesizes the known biological activities of closely related tetrahydroindazole analogues, details the experimental protocols used in their evaluation, and presents key quantitative data to illuminate the probable mechanistic pathways. The indazole nucleus is a versatile pharmacophore, with derivatives demonstrating a wide spectrum of activities including kinase inhibition, receptor modulation, and antimicrobial effects. This document serves as a roadmap for researchers investigating this promising chemical entity.

Introduction: The Tetrahydroindazole Scaffold

The indazole ring system is a prominent feature in numerous pharmacologically active compounds.[1][2] Its synthetic accessibility and the ability to introduce diverse substituents have made it a privileged scaffold in drug discovery. The this compound variant combines the indazole core with a carbohydrazide functional group, a key reactive handle for the synthesis of a wide array of derivatives, particularly hydrazones.[3] While this core structure itself may exhibit inherent biological activity, it is more commonly employed as a crucial intermediate in the synthesis of more complex and potent molecules.

Predicted Biological Targets and Mechanisms of Action

Based on extensive research into its derivatives, the this compound core is anticipated to serve as a foundation for compounds targeting a range of biological pathways. The primary mechanisms observed for its analogues fall into several key categories:

Enzyme Inhibition

A significant number of indazole and tetrahydroindazole derivatives have been identified as potent enzyme inhibitors. Molecular docking studies have suggested that some derivatives of 4,5,6,7-tetrahydro-1H-indazole display excellent bonding interactions with the active site of the DNA gyrase 1KZN enzyme, indicating a potential mechanism for antibacterial activity.[1]

Furthermore, the broader indazole class of molecules has been extensively developed as kinase inhibitors.[2] These compounds have shown activity against a variety of kinases, including:

-

Epidermal Growth Factor Receptor (EGFR)[2]

-

Fibroblast Growth Factor Receptors (FGFRs)[2]

-

Pim kinases[2]

-

Tyrosine Threonine Kinase (TTK)[2]

-

c-Kit, PDGFRβ, and FLT3[2]

-

Extracellular signal-regulated kinase (ERK1/2)[2]

The general mechanism for kinase inhibition by these compounds involves competitive binding at the ATP-binding site of the enzyme, thereby preventing phosphorylation of downstream substrates and disrupting signal transduction pathways.

Receptor Modulation

Recent studies have highlighted the potential of tetrahydroindazole-based compounds as selective ligands for sigma receptors.[4] Specifically, derivatives have been developed as highly potent and selective ligands for the sigma-1 receptor, a chaperone protein in the endoplasmic reticulum involved in a variety of cellular functions and implicated in CNS diseases and cancer.[4] The development of such ligands suggests that the tetrahydroindazole scaffold is well-suited for interaction with the binding pockets of these receptors.

Antimicrobial and Antiprotozoal Activity

Derivatives of the 4,5,6,7-tetrahydro-1H-indazole scaffold have demonstrated notable antimicrobial and antiprotozoal activity.[1] Some synthesized compounds exhibited more potent antiprotozoal activity than the standard drug metronidazole.[1] The antibacterial activity has been observed against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria.[1]

Quantitative Data from Derivative Studies

The following tables summarize the quantitative data from studies on various derivatives of the tetrahydroindazole core, providing insights into their potency and spectrum of activity.

| Compound Class | Target Organism/Cell Line | Activity Metric | Potency | Reference |

| Phenyl, Indole, Dimethyl substituted 4,5,6,7-tetrahydro-1H-indazole derivatives | S. aureus, Bacillus subtilis, E. coli | Antibacterial Activity | Moderate to Excellent | [1] |

| 4-Aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides | Staphylococcus aureus | Antimicrobial Activity | Two-fold better than standard | |

| 4-Aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides | Escherichia coli | Antimicrobial Activity | Two-fold better than standard | |

| 4-Aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides | Pseudomonas aeruginosa | Antimicrobial Activity | Two-fold better than standard | |

| 4-Aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides | Klebsiella pneumoniae | Antimicrobial Activity | Two-fold better than standard | |

| Triazole-containing 1,5,6,7-tetrahydro-4H-indazol-4-ones | HepG2, MCF-7, Hep2 cancer cells | Cytotoxic and Cytostatic Activity | Investigated | [5] |

Table 1: Summary of Antimicrobial and Cytotoxic Activities of Tetrahydroindazole Derivatives

| Compound Class | Target Kinase | Activity Metric | Potency (IC50) | Reference |

| 1H-indazole derivatives | EGFR T790M | Kinase Inhibition | 5.3 nM | [2] |

| 1H-indazole derivatives | EGFR | Kinase Inhibition | 8.3 nM | [2] |

| 1H-indazole-based derivatives | FGFR1 | Kinase Inhibition | 2.0 ± 0.4 µM | [2] |

| 1H-indazole-based derivatives | FGFR2 | Kinase Inhibition | 0.8 ± 0.3 µM | [2] |

| 1H-indazole-based derivatives | FGFR3 | Kinase Inhibition | 4.5 ± 1.6 µM | [2] |

| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | TTK | Kinase Inhibition | Single-digit nanomolar | [2] |

| 1H-indazole amide derivatives | ERK1/2 | Kinase Inhibition | 9.3 ± 3.2 to 25.8 ± 2.3 nM | [2] |

| 1H-indazole amide derivatives | HT29 cell line | Cellular Activity | 0.9 ± 0.1 to 6.1 ± 1.1 µM | [2] |

Table 2: Kinase Inhibitory Activity of Indazole Derivatives

Experimental Protocols

The biological activities of tetrahydroindazole derivatives have been assessed using a variety of standard experimental protocols. Detailed methodologies are crucial for the reproducibility and validation of these findings.

General Synthesis of this compound and its Derivatives

The synthesis of the core compound and its subsequent derivatization is a key experimental workflow.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4 h- indazol-4-ones and 6,7-Dihydrobenzo[ d ]isoxazol-4(5 h )-ones: Synthesis and Biological Activity - Khlebnicova - Russian Journal of General Chemistry [journals.eco-vector.com]

In Silico Design and Molecular Docking of 4,5,6,7-Tetrahydro-1H-Indazole Analogs: A Technical Guide

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Its synthetic accessibility and the ability to introduce diverse substituents make it an attractive starting point for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the in silico design, molecular docking, and experimental evaluation of 4,5,6,7-tetrahydro-1H-indazole analogs, aimed at researchers, scientists, and drug development professionals.

Core Principles of In Silico Design and Molecular Docking

In silico drug design utilizes computational methods to identify and optimize potential drug candidates. For 4,5,6,7-tetrahydro-1H-indazole analogs, this process typically involves identifying a biological target, such as a protein kinase or receptor, and then using molecular docking to predict the binding affinity and orientation of the designed ligands within the target's binding site.[2][3] This approach accelerates the drug discovery process by prioritizing compounds for synthesis and biological testing.

The general workflow for the in silico design and molecular docking of 4,5,6,7-tetrahydro-1H-indazole analogs is outlined below:

Caption: A generalized workflow for the in silico design and molecular docking of drug candidates.

Data Presentation: Biological Activities of Tetrahydro-1H-Indazole Analogs

The following tables summarize the quantitative data for various 4,5,6,7-tetrahydro-1H-indazole analogs, showcasing their potential as inhibitors of different biological targets.

Table 1: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

| Compound | Target | Ki (μM) | Reference |

| 3 | CDK2/cyclin A | 2.3 | [4] |

| 53 | CDK2/cyclin A1 | 0.8 | [4] |

| 59 | CDK2/cyclin A1 | 0.7 | [4] |

Table 2: Antimycobacterial Activity

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (μM) | Reference |

| 6a | Mycobacterium tuberculosis | 1.7 | [5][6] |

| 6m | Mycobacterium tuberculosis | 1.9 | [5][6] |

| 6q | Mycobacterium tuberculosis | 1.9 | [5][6] |

Table 3: Sigma-2 Receptor Affinity

| Compound | Target | Ki (nM) | Selectivity (Sigma-1/Sigma-2) | Reference |

| 12 | Sigma-2 Receptor | 25.3 | >395 | [7] |

| 15b | Sigma-2 Receptor | 18.2 | >549 | [7] |

| 15c | Sigma-2 Receptor | 15.5 | >645 | [7] |

| 15d | Sigma-2 Receptor | 12.8 | >781 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of 4,5,6,7-tetrahydro-1H-indazole analogs.

General Synthesis of 4,5,6,7-Tetrahydro-1H-Indazole Analogs

A common synthetic route to 4,5,6,7-tetrahydro-1H-indazole derivatives involves the condensation of a 1,3-cyclohexanedione derivative with a hydrazine.[8]

Protocol:

-

Step 1: Synthesis of the Cyclohexanedione Intermediate: An appropriate α,β-unsaturated ketone is reacted with a malonic ester derivative in the presence of a base (e.g., sodium ethoxide) via a Michael addition, followed by cyclization to yield the substituted 1,3-cyclohexanedione.

-

Step 2: Condensation with Hydrazine: The resulting 1,3-cyclohexanedione is refluxed with a substituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine) in a suitable solvent such as ethanol or acetic acid.[8]

-

Step 3: Purification: The crude product is purified by recrystallization or column chromatography to afford the desired 4,5,6,7-tetrahydro-1H-indazole analog.

Caption: A schematic of the general synthetic route for 4,5,6,7-tetrahydro-1H-indazole analogs.

Molecular Docking Protocol

Molecular docking simulations are performed to predict the binding mode and affinity of the synthesized compounds.

Protocol:

-

Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added.

-

Ligand Preparation: The 3D structures of the 4,5,6,7-tetrahydro-1H-indazole analogs are generated and energy-minimized using a suitable force field.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to dock the prepared ligands into the defined binding site of the protein. The program explores various conformations and orientations of the ligand and scores them based on a scoring function.

-

Analysis of Results: The docking poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. The predicted binding affinities are used to rank the compounds.

In Vitro Kinase Assay

To experimentally validate the in silico predictions for kinase inhibitors, an in vitro kinase assay is performed.

Protocol:

-

Reagents: Recombinant kinase, substrate peptide, ATP, and the test compounds (4,5,6,7-tetrahydro-1H-indazole analogs) are prepared in a suitable buffer.

-

Reaction: The kinase, substrate, and test compound are incubated together. The reaction is initiated by the addition of ATP.

-

Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using ³²P-ATP) or luminescence-based assays.

-

Data Analysis: The percentage of kinase inhibition by the test compound is calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

4,5,6,7-Tetrahydro-1H-indazole analogs have been shown to modulate various signaling pathways implicated in diseases such as cancer.

Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain 3-amino-1H-indazole derivatives have been shown to inhibit this pathway.[9]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 4,5,6,7-tetrahydro-1H-indazole analogs.

Modulation of the p53/MDM2 Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is negatively regulated by MDM2. Some 1H-indazole-3-amine derivatives can induce apoptosis by modulating the p53/MDM2 pathway.[9]

Caption: Modulation of the p53/MDM2 pathway by 4,5,6,7-tetrahydro-1H-indazole analogs leading to apoptosis.

Conclusion

The 4,5,6,7-tetrahydro-1H-indazole scaffold continues to be a valuable template for the design of potent and selective modulators of various biological targets. The integration of in silico design and molecular docking with traditional medicinal chemistry and biological evaluation provides a powerful platform for the discovery of novel drug candidates. This guide has provided a comprehensive overview of the key principles, methodologies, and data related to this important class of compounds, which will be a valuable resource for researchers in the field of drug discovery and development.

References

- 1. 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole | RUO [benchchem.com]

- 2. longdom.org [longdom.org]

- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Identification, synthesis, and pharmacological evaluation of tetrahydroindazole based ligands as novel antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 9. benchchem.com [benchchem.com]

The Indazole-3-Carbohydrazide Scaffold: A Comprehensive Guide to its Structure-Activity Relationship and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities.[1] Among its derivatives, indazole-3-carbohydrazides have emerged as a particularly promising class of molecules. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of indazole-3-carbohydrazides, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols and visualizations of relevant signaling pathways are included to facilitate further research and drug development efforts in this area.

Indazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects.[2][3] The carbohydrazide moiety at the C3 position of the indazole ring has been identified as a crucial feature for potent biological activity, particularly in enzyme inhibition.[2] This guide will systematically explore how substitutions on both the indazole ring and the carbohydrazide side chain influence the biological efficacy of these compounds.

Structure-Activity Relationship (SAR) Studies

The biological activity of indazole-3-carbohydrazides is significantly influenced by the nature and position of substituents on the indazole core and the acyl group of the hydrazide moiety. The following sections summarize the quantitative SAR data for different therapeutic areas.

Anticancer Activity

Indazole derivatives are known to exhibit potent anticancer activities by targeting various signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[1][4] The following table summarizes the in vitro cytotoxic activity of representative indazole-3-carbohydrazide derivatives against various cancer cell lines.

| Compound ID | R (Substitution on Acyl Group) | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 4-chlorobenzoyl | MCF-7 (Breast) | 1.15 | [5] |

| 2 | 4-(trifluoromethyl)benzoyl | A549 (Lung) | >10 | [5] |

| 3 | Picolinoyl | HepG2 (Liver) | 0.80 | [5] |

| 4 | 6-chloronicotinoyl | HCT116 (Colon) | 4.89 | [5] |

| 5 | 3-methylthiophene-2-carbonyl | 4T1 (Breast) | 0.23 | [5] |

| 6 | 5-phenylfuran-2-carbonyl | K562 (Leukemia) | 5.15 | [6][7] |

Key SAR Observations for Anticancer Activity:

-

The nature of the aromatic or heteroaromatic ring attached to the carbonyl group of the hydrazide plays a critical role in determining the anticancer potency.

-

Substitution with a pyridyl group (compound 3 ) or a substituted pyridyl group (compound 4 ) can lead to significant activity.

-

The presence of a thiophene ring (compound 5 ) has been shown to be favorable for activity against breast cancer cell lines.

-

The introduction of a furan ring (compound 6 ) shows promising activity against leukemia cell lines.[6][7]

Antimicrobial Activity

Indazole-3-carbohydrazide derivatives have also been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.[8] The minimum inhibitory concentration (MIC) is a key parameter to quantify their efficacy.

| Compound ID | R (Substitution on Acyl Group) | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| 7 | 4-chlorobenzoyl | S. aureus | 64 | A. niger | >128 | [9] |

| 8 | 4-(trifluoromethyl)benzoyl | E. coli | 128 | C. albicans | 64 | [9] |

| 9 | Picolinoyl | P. aeruginosa | >128 | H. oryzae | 32 | [8] |

| 10 | 6-chloronicotinoyl | B. subtilis | 32 | - | - | [8] |

| 11 | 3-methylthiophene-2-carbonyl | X. campestris | 16 | - | - | [10] |

| 12 | 5-phenylfuran-2-carbonyl | E. faecalis | 3.9 | - | - | [3] |

Key SAR Observations for Antimicrobial Activity:

-

Substitutions on the acyl hydrazide moiety significantly impact the antimicrobial spectrum and potency.

-

Electron-withdrawing groups on the benzoyl ring (e.g., chloro and trifluoromethyl in compounds 7 and 8 ) can confer activity against both Gram-positive and Gram-negative bacteria.

-

Heterocyclic acyl groups, such as picolinoyl (compound 9 ) and thiophene-2-carbonyl (compound 11 ), demonstrate notable activity against specific pathogens.

-

The presence of a furan ring (compound 12 ) has shown potent activity against Enterococcus faecalis.[3]

Enzyme Inhibitory Activity

A significant area of investigation for indazole-3-carbohydrazides is their ability to inhibit various enzymes implicated in disease pathogenesis. A noteworthy target is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune evasion in cancer.[2]

| Compound ID | R (Substitution on Acyl Group) | Target Enzyme | IC50 (nM) | Reference |

| 13 | Substituted Phenyl | IDO1 | 720 | [2] |

| 14 | Substituted Heterocycle | IDO1 | 770 | [2] |

Key SAR Observations for Enzyme Inhibitory Activity:

-

The presence of a suitably substituted carbohydrazide moiety at the C3 position of the indazole ring is crucial for potent IDO1 inhibitory activity.[2]

-

Both substituted phenyl and heterocyclic moieties on the carbohydrazide can lead to potent enzyme inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the indazole-3-carbohydrazide core and for key biological evaluation assays.

Synthesis of 1H-Indazole-3-carbohydrazide

The synthesis of the core intermediate, 1H-indazole-3-carbohydrazide, is a crucial first step.[11]

Step 1: Esterification of 1H-Indazole-3-carboxylic acid To a solution of 1H-Indazole-3-carboxylic acid (1 equivalent) in methanol, a catalytic amount of sulfuric acid is added. The resulting solution is stirred at reflux temperature for 2 hours. After cooling to room temperature, the methanol is evaporated under vacuum. The residue is treated with ice water to precipitate the methyl ester, which is then filtered, washed with water, and dried.[11]

Step 2: Hydrazinolysis of the Methyl Ester To a solution of 1H-Indazole-3-carboxylic acid methyl ester (1 equivalent) in ethanol, hydrazine hydrate (1.5 equivalents) is added. The resulting solution is stirred at reflux temperature for 4 hours. After cooling to room temperature, the ethanol is evaporated under high vacuum to yield 1H-Indazole-3-carboxylic acid hydrazide.[11]

Synthesis of N'-Aroyl-1H-indazole-3-carbohydrazides

The final derivatives are typically synthesized via amide coupling.

To a solution of 1H-Indazole-3-carboxylic acid hydrazide (1 equivalent) in a suitable solvent like DMF, the desired aryl or heteroaryl carboxylic acid (1 equivalent) is added, followed by a coupling agent such as HATU (1 equivalent) and a base like DIPEA (2 equivalents). The reaction mixture is stirred at room temperature for 2-6 hours. The product is then precipitated by pouring the reaction mixture into ice water, filtered, washed, and recrystallized from a suitable solvent system (e.g., Ethanol/DMF).

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours.[4]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (indazole-3-carbohydrazides) for a specified period (e.g., 48 hours).

-

MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.

-

Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by indazole-3-carbohydrazides and a general experimental workflow.

Conclusion

Indazole-3-carbohydrazides represent a versatile and promising scaffold for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to potent and selective compounds with anticancer, antimicrobial, and enzyme inhibitory activities. The provided experimental protocols and pathway visualizations offer a solid foundation for researchers to build upon, accelerating the discovery and development of next-generation drugs based on the indazole-3-carbohydrazide framework. Further exploration of this chemical space is warranted to fully unlock its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. purformhealth.com [purformhealth.com]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 8. Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]

- 10. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

Tautomerism in Tetrahydro-1H-Indazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in tetrahydro-1H-indazole derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. The guide details the structural aspects of the different tautomeric forms, the experimental and computational methodologies for their characterization, and quantitative data to aid in the rational design and development of novel therapeutics.

Introduction to Tautomerism in Tetrahydro-1H-Indazoles

Indazole and its derivatives are privileged scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2] The partially saturated tetrahydro-1H-indazole core introduces additional structural complexity, including the potential for multiple tautomeric forms. Tautomerism, the dynamic equilibrium between two or more interconverting isomers, can significantly impact the physicochemical properties of a molecule, including its lipophilicity, acidity/basicity, and hydrogen bonding capacity. These properties, in turn, influence a compound's pharmacokinetic and pharmacodynamic profile.

In the context of tetrahydro-1H-indazole derivatives, the most prevalent form of tautomerism is annular prototropic tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to the 1H- and 2H-tautomers.[3][4] In certain cases, such as with 4-oxo-substituted derivatives, a third keto-enol tautomer (the OH-form) can also be considered.[3][5] Understanding and controlling the tautomeric equilibrium is therefore a critical aspect of designing effective and stable drug candidates based on this scaffold.

Tautomeric Forms of Tetrahydro-1H-Indazole Derivatives

The principal tautomeric forms of tetrahydro-1H-indazole derivatives are the 1H- and 2H-isomers. The position of the proton on the pyrazole ring dictates the electronic distribution and hydrogen bonding capabilities of the molecule.

-

1H-Tautomer: The proton is located on the N1 nitrogen atom. This is often the more stable and predominant tautomer in unsubstituted indazoles.[6][7]

-

2H-Tautomer: The proton is located on the N2 nitrogen atom. The stability of this form can be influenced by substitution patterns and solvent effects.

-

OH-Tautomer (in 4-oxo derivatives): In derivatives containing a ketone at the 4-position, enolization can lead to a 4-hydroxy tautomer. However, this form is generally less stable due to the loss of aromaticity in the pyrazole ring.[8]

The equilibrium between these forms is influenced by electronic effects of substituents, steric hindrance, solvent polarity, and temperature.

Quantitative Analysis of Tautomeric Equilibria

The relative stability of tautomers can be quantified through experimental determination of tautomeric ratios and computational calculation of energy differences.

Computationally Determined Tautomer Stabilities

Computational chemistry provides valuable insights into the intrinsic stability of tautomers in the gas phase. Various levels of theory, from semi-empirical to ab initio and density functional theory (DFT), have been employed to calculate the energy differences between the 1H, 2H, and OH tautomers of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives.[3][8]

| Compound/Derivative | Method | ΔE (2H - 1H) (kJ/mol) | ΔE (OH - 1H) (kJ/mol) | Most Stable Tautomer (Gas Phase) | Reference |

| 1,5,6,7-Tetrahydro-4H-indazol-4-one | AM1 | -3.01 | >0 | 2H | [3][4] |

| HF/6-31G | >0 | >0 | 1H | [3][8] | |

| B3LYP/6-31G** | -0.93 | 121.97 | 2H | [3][4] | |

| 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | AM1 | -2.43 | >0 | 2H | [3][4] |

| HF/6-31G | >0 | >0 | 1H | [3][8] | |

| B3LYP/6-31G | -0.65 | 121.22 | 2H | [3][4] | |

| 3-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | AM1 | -8.63 | >0 | 2H | [3][4] |

| HF/6-31G* | -1.7 | >0 | 2H | [3][8] | |

| B3LYP/6-31G | -3.81 | 125.25 | 2H | [3][4] | |

| 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | AM1 | -8.02 | >0 | 2H | [3][4] |

| HF/6-31G* | -1.9 | >0 | 2H | [3][8] | |

| B3LYP/6-31G** | -3.30 | 115.92 | 2H | [3][4] |

Experimentally Determined Tautomeric Ratios

In solution, the tautomeric equilibrium can be directly observed and quantified, most commonly using Nuclear Magnetic Resonance (NMR) spectroscopy. The ratio of tautomers is highly dependent on the solvent.

| Compound | Solvent | Tautomer Ratio (2H:1H) | Reference |

| 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | DMSO-d6 | ca. 55:45 | [4] |

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of tautomers in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying tautomeric equilibria in solution. 1H, 13C, and 15N NMR spectra provide distinct signals for each tautomer, allowing for their identification and quantification.

Protocol for Tautomeric Ratio Determination by ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the tetrahydro-1H-indazole derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a 5 mm NMR tube.

-

Data Acquisition: Record a high-resolution ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher at a constant temperature (e.g., 298 K).

-

Signal Assignment: Identify and assign the resonances corresponding to each tautomer. This may require the use of 2D NMR techniques such as COSY, HSQC, and HMBC for unambiguous assignment. Key diagnostic signals are often the N-H proton and the protons on the carbon atoms adjacent to the nitrogen atoms of the pyrazole ring.

-

Quantification: Integrate well-resolved signals that are unique to each tautomer. The molar ratio of the tautomers is directly proportional to the ratio of the integrated areas of these signals.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state by precisely locating the positions of all atoms, including the hydrogen atom on the pyrazole nitrogen.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable single crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).

-

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct or Patterson methods and refine the atomic positions and displacement parameters to achieve the best fit with the experimental data.

-

Tautomer Identification: The position of the proton on the pyrazole nitrogen will be unequivocally determined from the final refined structure, confirming the tautomeric form in the solid state.

Computational Modeling

Computational methods are used to predict the relative stabilities of tautomers and to aid in the interpretation of experimental data.

Protocol for Computational Analysis:

-

Structure Generation: Build the 3D structures of all possible tautomers.

-

Geometry Optimization and Energy Calculation: Perform geometry optimization and calculate the electronic energies of each tautomer using a suitable level of theory (e.g., B3LYP/6-31G**). Frequency calculations should also be performed to confirm that the optimized structures are true energy minima.

-

Stability Prediction: Compare the calculated energies of the tautomers to predict their relative stabilities in the gas phase.

-

Solvent Effects (Optional): To model the effect of a solvent, implicit or explicit solvent models can be employed in the calculations.

Visualizing Tautomeric Relationships and Analysis Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the relationships between tautomers and the workflow for their analysis.

Caption: Tautomeric equilibrium in tetrahydro-1H-indazole derivatives.

Caption: Workflow for the analysis of tautomerism.

Conclusion

The tautomeric behavior of tetrahydro-1H-indazole derivatives is a multifaceted phenomenon with significant implications for their application in drug discovery. A thorough understanding of the factors governing the tautomeric equilibrium and the ability to characterize the individual tautomers are crucial for the development of potent and reliable therapeutic agents. This guide provides a foundational framework for researchers, outlining the key theoretical concepts, providing quantitative data for comparison, and detailing the experimental and computational protocols necessary for the comprehensive analysis of tautomerism in this important class of heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide and its Analogs: A Technical Guide

Disclaimer: Direct experimental data on the specific therapeutic targets of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is limited in publicly available scientific literature. This guide, therefore, explores the potential therapeutic targets based on studies of structurally related tetrahydroindazole and indazole-3-carboxamide/carbohydrazide derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as potential avenues for investigation for the core molecule.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and cardiovascular effects.[1][2] The 4,5,6,7-tetrahydro-1H-indazole core, in particular, has been the subject of recent drug discovery efforts, leading to the identification of potent modulators of several important biological targets. This document provides an in-depth overview of the most promising therapeutic targets for compounds based on this scaffold, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Sigma-2 Receptor (σ2R)

The sigma-2 receptor (σ2R), now identified as TMEM97, is a transmembrane protein implicated in various neurological disorders and cancer.[3][4] Ligands targeting σ2R are being explored for their potential as neuroprotective agents and as diagnostics and therapeutics for various cancers.

Tetrahydroindazole-Based σ2R Ligands

A series of tetrahydroindazole derivatives have been developed as highly potent and selective σ2R ligands.[3] While this compound itself has not been explicitly tested, related carboxamide derivatives have shown significant activity.

| Compound ID | Target | Assay | IC50 (nM) | Selectivity (σ1/σ2) | Reference |

| 7t | Sigma-2 Receptor | Radioligand Displacement | 16 | >625-fold | [3] |

Experimental Protocol: Radioligand Displacement Assay for σ2R

Objective: To determine the binding affinity of test compounds for the sigma-2 receptor.

Materials:

-

Test compounds (e.g., tetrahydroindazole derivatives)

-

[³H]-Di-o-tolylguanidine ([³H]-DTG) as the radioligand

-

Membrane homogenates from tissues or cells expressing σ2R (e.g., mouse liver)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Multi-well plates

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a multi-well plate, incubate the membrane homogenates with a fixed concentration of [³H]-DTG and varying concentrations of the test compound.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known σ2R ligand (e.g., unlabeled DTG).

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Visualization: σ2R Ligand Binding Assay Workflow

Caption: Workflow for a radioligand displacement assay to determine σ2R binding affinity.

Dihydroorotate Dehydrogenase (DHODH)